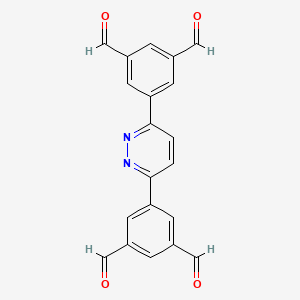
5,5'-(Pyridazine-3,6-diyl)diisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.32 g/mol . It is known for its unique structure, which includes a pyridazine ring connected to two isophthalaldehyde groups. This compound is typically a white or light yellow solid at room temperature and exhibits significant stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde typically involves the reaction of pyridazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where pyridazine-3,6-dicarboxylic acid is reacted with isophthalaldehyde in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and hydrazines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridazine-3,6-dicarboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pyridazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Pyridazine-3,6-diyl)diisophthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
5,5’-(Pyridazine-3,6-diyl)diisophthalate: An ester derivative of the compound.
Uniqueness
5,5’-(Pyridazine-3,6-diyl)diisophthalaldehyde is unique due to its dual aldehyde functionality, which allows for versatile chemical modifications and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C20H12N2O4 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-[6-(3,5-diformylphenyl)pyridazin-3-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12N2O4/c23-9-13-3-14(10-24)6-17(5-13)19-1-2-20(22-21-19)18-7-15(11-25)4-16(8-18)12-26/h1-12H |
InChI Key |
FQHZHXITKWXKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




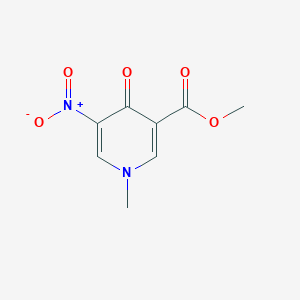
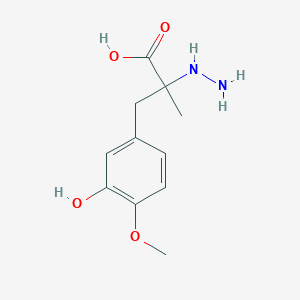
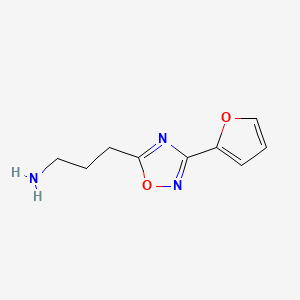
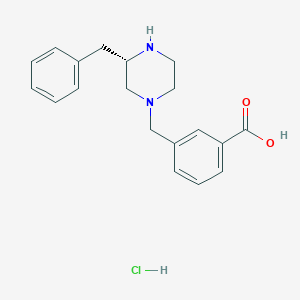
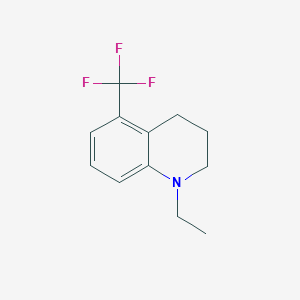

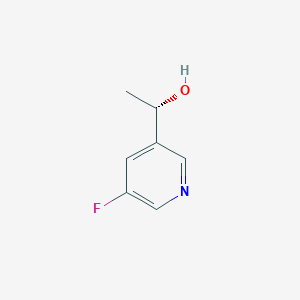


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)
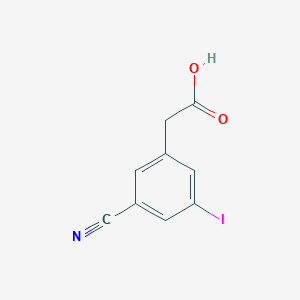
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)
